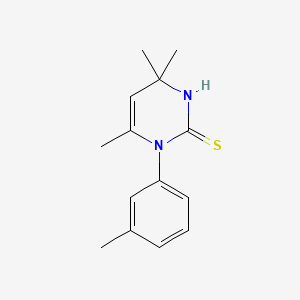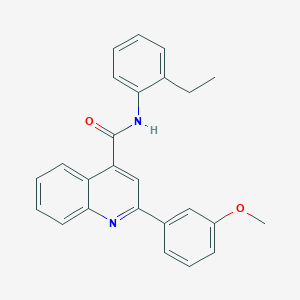![molecular formula C21H22F2N2O2 B11658788 N-[(1'Z)-6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene]-3,4-difluoroaniline](/img/structure/B11658788.png)
N-[(1'Z)-6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene]-3,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 3,4-difluoroaniline with appropriate cyclopentane derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, (1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of (1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenyl isocyanate
- 1-(3,4-Difluorophenyl)ethanol
- 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene
Uniqueness
Compared to similar compounds, (1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for diverse chemical modifications and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C21H22F2N2O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine |
InChI |
InChI=1S/C21H22F2N2O2/c1-26-18-9-13-12-21(7-3-4-8-21)25-20(15(13)11-19(18)27-2)24-14-5-6-16(22)17(23)10-14/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,24,25) |
InChI Key |
KAEJIHQKGKMURT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3(CCCC3)N=C2NC4=CC(=C(C=C4)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-acetyl-3-{2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11658705.png)
![2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11658713.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11658719.png)

![3-(5-methylthiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658731.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11658749.png)
![N-[(4E)-1-benzyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]biphenyl-4-amine](/img/structure/B11658763.png)

![(2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B11658774.png)
![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11658779.png)
![Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11658782.png)
![Ethyl 2-{[(4-chloro-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11658789.png)
![1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl 4-methylphenyl sulfide](/img/structure/B11658791.png)
